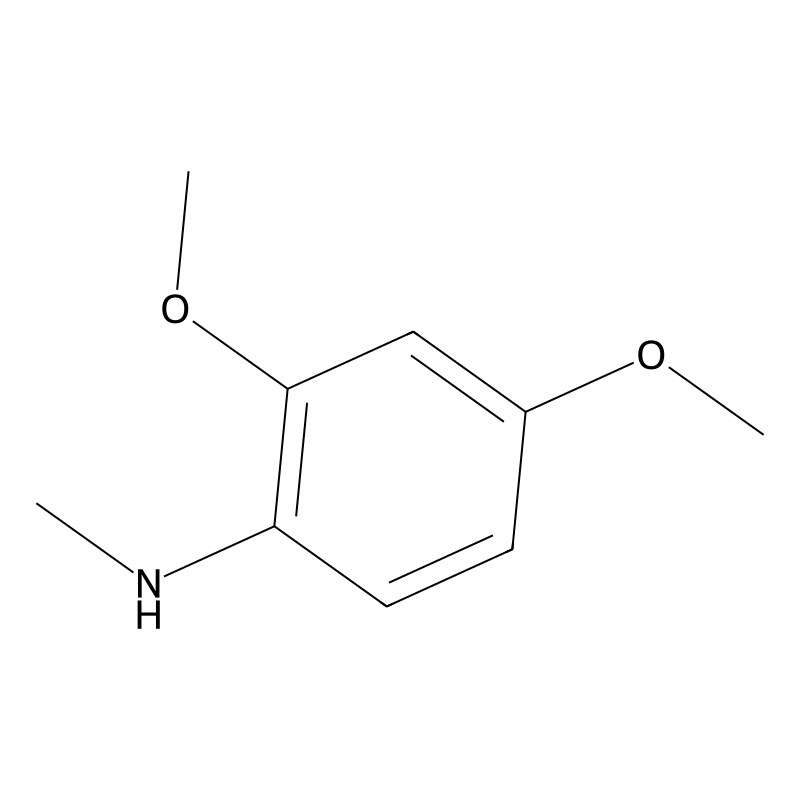

2,4-dimethoxy-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dimethoxy-N-methylaniline is an organic compound with the molecular formula . It belongs to the class of substituted anilines and features two methoxy groups at the 2 and 4 positions of the aromatic ring, along with a methyl group attached to the nitrogen atom. This compound is characterized by its colorless to pale yellow liquid form and exhibits significant chemical reactivity due to the presence of both methoxy and amino functional groups, which can influence its solubility and reactivity in various chemical environments .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles such as halogens or nitro compounds. For instance, it can react with 2,4-dinitrofluorobenzene in a base-catalyzed reaction to form substituted products .

- Methylation Reactions: It can act as a nucleophile in methylation reactions using reagents like methyl iodide, leading to further substitution at the nitrogen atom .

- Oxidation: The methoxy groups can be oxidized under certain conditions, potentially leading to the formation of corresponding phenolic compounds.

The synthesis of 2,4-dimethoxy-N-methylaniline typically involves several key steps:

- Preparation of N-Methylaniline: Starting from aniline, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

- Methoxylation: The introduction of methoxy groups can be performed via electrophilic aromatic substitution. For example, starting from N-methylaniline, methoxy groups can be introduced using methanol and a Lewis acid catalyst or via direct methylation under specific conditions.

- Purification: The final product is usually purified by column chromatography or recrystallization techniques to obtain high purity .

2,4-Dimethoxy-N-methylaniline finds applications in various fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes due to its ability to form colored complexes.

- Pharmaceuticals: The compound may be used in drug formulation processes where aniline derivatives play a role in medicinal chemistry.

- Chemical Research: Its unique structure makes it a subject of interest for synthetic organic chemistry research.

Interaction studies involving 2,4-dimethoxy-N-methylaniline focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its methoxy groups significantly influence its reactivity patterns compared to other anilines. For example, studies have shown that the presence of electron-donating groups like methoxy enhances nucleophilicity, making it more reactive towards electrophilic aromatic substitution reactions .

Several compounds share structural similarities with 2,4-dimethoxy-N-methylaniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Methylaniline | Aniline with one methyl group on nitrogen | Used extensively as an industrial solvent |

| 2-Methoxy-N-methylaniline | Aniline with one methoxy group | Exhibits different reactivity patterns |

| 4-Methoxy-N-methylaniline | Aniline with one methoxy group | Similar applications but different stability |

| 2,4-Dimethylaniline | Aniline with two methyl groups | Lacks methoxy functionality |

Uniqueness: The presence of two methoxy groups distinguishes 2,4-dimethoxy-N-methylaniline from other similar compounds by enhancing its solubility and reactivity in organic synthesis compared to those with only methyl or no substituents.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant